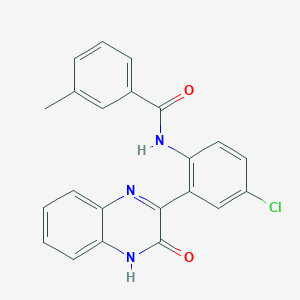
ZINC04320291
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.84. The purity is usually 95%.
BenchChem offers high-quality N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物学的機能と治療の可能性
亜鉛は、幅広い生物学的機能を示します。 亜鉛イオンは、細胞間コミュニケーションと、正常な生理学的プロセスを維持する細胞内イベントを制御します 。 これらの効果は、転写因子や主要な細胞シグナル伝達経路の酵素など、いくつかの亜鉛依存性タンパク質の調節によって達成されます .
細胞増殖とDNA修復における役割
DNA合成、細胞成長、増殖、生存、アポトーシスの調節における亜鉛の役割は、十分に文書化されており、重要な科学的研究の背景によって裏付けられています .
ナノテクノロジーにおける使用
酸化亜鉛(ZnO)材料は、細胞内病原体や脳腫瘍に対する防御など、さまざまな用途のナノ構造を製造するために使用されてきました .
抗菌活性
キノキサリンは、N-ヘテロ環式化合物のクラスであり、重要な生物学的薬剤です。 キノキサリンは、抗真菌剤、抗菌剤、抗ウイルス剤、抗菌剤など、いくつかの顕著な薬理学的効果を持っています .
抗がん剤合成
新たに合成されたN-(3-クロロ-2-オキソ-4-フェニルアゼチジン-1-イル)-4-(1H-インドール-3-イル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド類似体の薬理学的活性を研究する努力がなされてきました 。 これらの化合物は、病原体やがん細胞による抗菌剤および抗がん剤耐性を克服する可能性を示しています .
植物の生育と干ばつストレス耐性における役割
亜鉛は、必須微量栄養素であり、葉緑体の発達、特定の酵素の活性化、一次代謝に重要です 。 ナノ酸化亜鉛(ZnO)は、最も広く使用されている亜鉛ナノ粒子であり、植物に干ばつストレス耐性を付与する可能性を示しています .
作用機序
Target of Action
It interacts with several proteins, including transcription factors and enzymes, which are key players in major metabolic pathways
Mode of Action
Zinc, as a part of zinc04320291, is known to control intercellular communication and intracellular events that maintain normal physiological processes . It achieves these effects through the modulation of several zinc-dependent proteins . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to the broad biological roles of zinc. Zinc is involved in a variety of biological processes, such as cell proliferation, apoptosis, and antioxidant defenses . It is also a key component in many signal transduction processes . The specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
It is generally recognized that the adme properties of a compound significantly impact its bioavailability
Result of Action
Zinc, a component of this compound, is known to regulate gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Environmental epigenetics describes how environmental factors affect cellular epigenetics and, hence, human health . Factors such as behaviors, nutrition, and chemicals and industrial pollutants can have epigenetic effects . Understanding the molecular effects of these factors might be relevant for developing preventative strategies and personalized health programs
特性
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-13-5-4-6-14(11-13)21(27)25-17-10-9-15(23)12-16(17)20-22(28)26-19-8-3-2-7-18(19)24-20/h2-12H,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBCFFVQBDCZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)
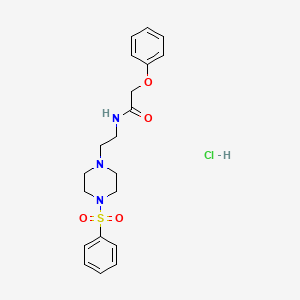
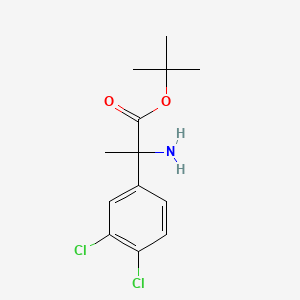
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)
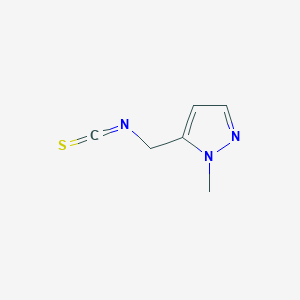
![N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578971.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)
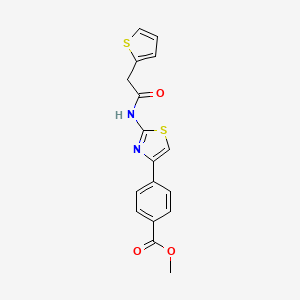
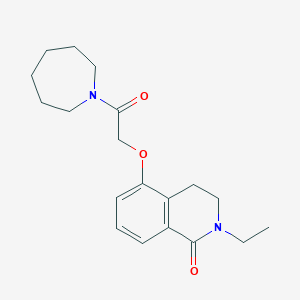
![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578979.png)
